molecular formula C13H15N3O3 B13666021 tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate

tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate

Cat. No.: B13666021
M. Wt: 261.28 g/mol
InChI Key: OQKBPQDXXXCAPA-UHFFFAOYSA-N
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Description

tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a tert-butyl group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate typically involves the reaction of 5-bromopyridin-3-ylcarbamate with oxazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Cesium carbonate (Cs2CO3) is commonly used as a base in coupling reactions.

    Catalysts: Palladium catalysts are frequently employed to facilitate cross-coupling reactions.

    Solvents: 1,4-dioxane is a typical solvent used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield various substituted oxazole derivatives.

Scientific Research Applications

tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl N-(5-pyridin-3-yl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(17)16-11-15-8-10(18-11)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,15,16,17)

InChI Key

OQKBPQDXXXCAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(O1)C2=CN=CC=C2

Origin of Product

United States

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